molecular formula C12H16O4 B8319750 3-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde

3-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde

Cat. No.: B8319750
M. Wt: 224.25 g/mol
InChI Key: NKIMHTKPNQQBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde is an organic compound with the molecular formula C11H14O4. It is a benzaldehyde derivative, characterized by the presence of three ethoxy groups attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties .

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

3-[2-(2-methoxyethoxy)ethoxy]benzaldehyde

InChI

InChI=1S/C12H16O4/c1-14-5-6-15-7-8-16-12-4-2-3-11(9-12)10-13/h2-4,9-10H,5-8H2,1H3

InChI Key

NKIMHTKPNQQBDY-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOC1=CC=CC(=C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2-(2-methoxyethoxy)ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde is unique due to the presence of three ethoxy groups, which impart distinct chemical properties such as increased solubility in organic solvents and enhanced reactivity in nucleophilic substitution reactions. This makes it a valuable compound in various chemical syntheses and industrial applications .

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